Cas no 111903-21-0 (N-methyl-N-(prop-2-yn-1-yl)methanesulfonamide)

N-methyl-N-(prop-2-yn-1-yl)methanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-methyl-N-(prop-2-ynyl)methanesulfonamide
- N-Methyl-N-prop-2-yn-1-ylmethanesulfonamide
- BRAXPECREYYDDX-UHFFFAOYSA-N
- N-Methyl-N-(2-propynyl)methanesulfonamide
- N-methyl-N-(prop-2-yn-1-yl)methanesulfonamide
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- MDL: MFCD20482693
- Inchi: 1S/C5H9NO2S/c1-4-5-6(2)9(3,7)8/h1H,5H2,2-3H3
- InChI Key: BRAXPECREYYDDX-UHFFFAOYSA-N
- SMILES: S(C)(N(C)CC#C)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 215
- Topological Polar Surface Area: 45.8
N-methyl-N-(prop-2-yn-1-yl)methanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2506933-0.05g |
N-methyl-N-(prop-2-yn-1-yl)methanesulfonamide |
111903-21-0 | 95% | 0.05g |
$66.0 | 2024-06-19 | |
Enamine | EN300-2506933-10.0g |
N-methyl-N-(prop-2-yn-1-yl)methanesulfonamide |
111903-21-0 | 95% | 10.0g |
$1593.0 | 2024-06-19 | |
Enamine | EN300-2506933-10g |
N-methyl-N-(prop-2-yn-1-yl)methanesulfonamide |
111903-21-0 | 95% | 10g |
$1593.0 | 2023-09-15 | |
Aaron | AR028KNA-500mg |
N-methyl-N-(prop-2-yn-1-yl)methanesulfonamide |
111903-21-0 | 95% | 500mg |
$398.00 | 2025-02-16 | |
1PlusChem | 1P028KEY-500mg |
N-methyl-N-(prop-2-yn-1-yl)methanesulfonamide |
111903-21-0 | 95% | 500mg |
$386.00 | 2023-12-26 | |
1PlusChem | 1P028KEY-250mg |
N-methyl-N-(prop-2-yn-1-yl)methanesulfonamide |
111903-21-0 | 95% | 250mg |
$231.00 | 2023-12-26 | |
Aaron | AR028KNA-10g |
N-methyl-N-(prop-2-yn-1-yl)methanesulfonamide |
111903-21-0 | 95% | 10g |
$2216.00 | 2023-12-16 | |
1PlusChem | 1P028KEY-10g |
N-methyl-N-(prop-2-yn-1-yl)methanesulfonamide |
111903-21-0 | 95% | 10g |
$2031.00 | 2023-12-26 | |
Enamine | EN300-2506933-0.1g |
N-methyl-N-(prop-2-yn-1-yl)methanesulfonamide |
111903-21-0 | 95% | 0.1g |
$98.0 | 2024-06-19 | |
Enamine | EN300-2506933-2.5g |
N-methyl-N-(prop-2-yn-1-yl)methanesulfonamide |
111903-21-0 | 95% | 2.5g |
$726.0 | 2024-06-19 |
N-methyl-N-(prop-2-yn-1-yl)methanesulfonamide Related Literature
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
Additional information on N-methyl-N-(prop-2-yn-1-yl)methanesulfonamide
N-methyl-N-(prop-2-yn-1-yl)methanesulfonamide (CAS No. 111903-21-0): An Overview of Its Properties, Applications, and Recent Research
N-methyl-N-(prop-2-yn-1-yl)methanesulfonamide (CAS No. 111903-21-0) is a versatile compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as MMPA, is characterized by its unique chemical structure, which includes a methanesulfonamide group and a propargyl moiety. The combination of these functional groups endows MMPA with distinct properties that make it valuable in various scientific and industrial contexts.
Chemical Structure and Properties: MMPA is a white crystalline solid with the molecular formula C5H8NO2S and a molecular weight of 144.18 g/mol. Its chemical structure can be represented as CH3SO2N(CH3)C≡CH. The presence of the methanesulfonamide group imparts significant polarity to the molecule, making it soluble in polar solvents such as water and ethanol. The propargyl group, on the other hand, provides reactivity for various chemical transformations, including click chemistry reactions.
Synthesis and Production: The synthesis of N-methyl-N-(prop-2-yn-1-yl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with N-methylpropargylamine in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic substitution, yielding MMPA with high purity and yield. The synthetic route is well-documented in the literature and can be scaled up for industrial production.
Applications in Chemistry: One of the key applications of MMPA is in click chemistry, a concept introduced by K. Barry Sharpless in 2001. Click chemistry refers to a set of reactions that are fast, reliable, and produce high yields with minimal side products. MMPA's propargyl group makes it an excellent substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used in organic synthesis, materials science, and bioconjugation. This property has led to its use in the development of functionalized materials, drug delivery systems, and biomolecules.
Biological Applications: In the field of biology, MMPA has gained attention for its potential as a biological probe and drug candidate. The methanesulfonamide group can interact with various biological targets, including enzymes and receptors, making it useful for studying protein function and structure. Additionally, the propargyl group can be functionalized to introduce specific biological activities or imaging agents. Recent studies have explored the use of MMPA derivatives in cancer research, where they have shown promise as inhibitors of specific signaling pathways involved in tumor growth and metastasis.
Pharmaceutical Research: In pharmaceutical research, MMPA has been investigated for its potential therapeutic applications. One area of interest is its use as a prodrug or drug delivery vehicle. By attaching MMPA to therapeutic molecules via its propargyl group, researchers can enhance the solubility, stability, and bioavailability of these drugs. This approach has been particularly useful in developing treatments for diseases where conventional drugs have limitations due to poor pharmacokinetic properties.
Recent Research Developments: Recent advancements in computational chemistry and high-throughput screening have facilitated the discovery of new applications for MMPA. For instance, computational models have predicted that certain derivatives of MMPA could exhibit potent antiviral activity against emerging pathogens such as SARS-CoV-2. Experimental validation of these predictions is ongoing and holds promise for developing new antiviral therapies.
Safety Considerations: While MMPA is generally considered safe for laboratory use when proper handling protocols are followed, it is important to note that it should be handled with care due to its reactivity with strong bases and oxidizing agents. Safety data sheets (SDS) should be consulted for detailed information on handling and storage.
Conclusion: N-methyl-N-(prop-2-yn-1-yl)methanesulfonamide (CAS No. 111903-21-0) is a multifaceted compound with diverse applications in chemistry, biology, and pharmaceuticals. Its unique chemical structure makes it an invaluable tool in synthetic chemistry and biological research. As ongoing research continues to uncover new properties and applications, MMPA is likely to play an increasingly important role in advancing scientific knowledge and developing innovative solutions across multiple disciplines.
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